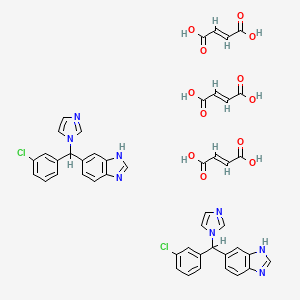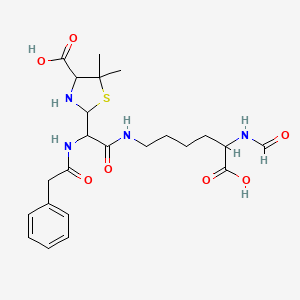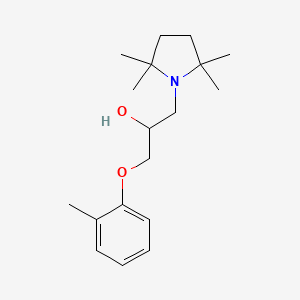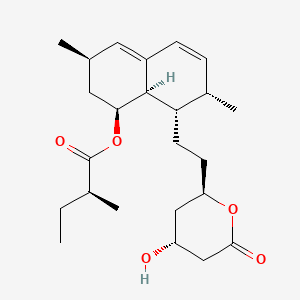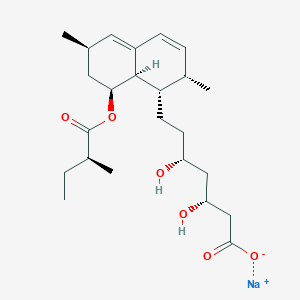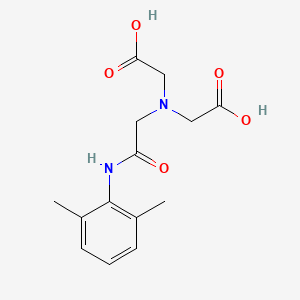
リドフェニン
概要
説明
科学的研究の応用
Lidofenin is extensively used in hepatobiliary research due to its ability to provide clear imaging of the liver and gallbladder. It is used in radionuclide imaging to diagnose hepatobiliary disorders, such as gallstones, bile duct obstructions, and liver diseases . The compound is also used in scientific research to study the pharmacokinetics and biodistribution of radiopharmaceuticals .
作用機序
リドフェニンは、テクネチウム-99mと錯体化して作用し、その後体内に注入されます。 テクネチウム-99m-リドフェニン錯体は肝臓に摂取され、胆汁中に排泄されるため、肝胆道系の鮮明な画像を得ることができます . このプロセスに関与する分子標的は、肝細胞と胆管であり、錯体の摂取と排泄を促進します .
類似の化合物との比較
リドフェニンは、テクネチウム-99m-ジソフェニンやテクネチウム-99m-メブロフェニンなど、肝胆道イメージングに使用される他のイミノ二酢酸誘導体と類似しています . リドフェニンは、最小限の副作用で高品質の画像を提供できる点が特徴です . 他の類似した化合物には、テクネチウム-99m-アルクロフェニンやテクネチウム-99m-フェニダがあり、これらは比較可能な分布速度論とイメージング能力を持っています .
生化学分析
Biochemical Properties
Lidofenin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. Lidofenin binds to these enzymes, potentially inhibiting their activity and altering the metabolic pathways of other compounds. Additionally, Lidofenin interacts with transport proteins in the blood, facilitating its distribution throughout the body .
Cellular Effects
Lidofenin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, Lidofenin can alter gene expression and cellular metabolism. For instance, Lidofenin has been observed to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, Lidofenin can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Lidofenin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Lidofenin binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function. Additionally, Lidofenin can bind to nuclear receptors, influencing gene expression and modulating cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lidofenin have been observed to change over time. Lidofenin is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to Lidofenin has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of Lidofenin and its metabolites, which can disrupt normal cellular processes .
Dosage Effects in Animal Models
The effects of Lidofenin vary with different dosages in animal models. At low doses, Lidofenin has been observed to have minimal effects on cellular function. At higher doses, Lidofenin can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Lidofenin is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of Lidofenin, leading to the formation of various metabolites. Lidofenin can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. This inhibition can lead to changes in metabolite levels and energy production within cells .
Transport and Distribution
Lidofenin is transported and distributed within cells and tissues through its interactions with transport proteins. These proteins facilitate the movement of Lidofenin across cell membranes and its accumulation in specific tissues. Lidofenin can also bind to plasma proteins, which helps to maintain its concentration in the blood and prolong its biological activity .
Subcellular Localization
The subcellular localization of Lidofenin is influenced by its chemical properties and interactions with cellular components. Lidofenin can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is likely directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of Lidofenin can be affected by its subcellular localization, as it interacts with different biomolecules in each compartment .
準備方法
リドフェニンは、放射性テクネチウム-99mと錯体化することによって合成されます。 調製には、キレートの形でテクネチウム-99mと錯体化したリドフェニンの無菌のクリアで無色の溶液を生成することが含まれます . この溶液は静脈内注射に適しており、安定性を維持するために緩衝液が含まれている場合があります。 放射化学的純度は、遊離テクネチウム-99mパーテクネテート、加水分解されたテクネチウム-99m、およびテクネチウム-99mテクネチウムスズコロイドの存在を、総放射能の10.0%以下に制限することによって保証されます .
化学反応の分析
リドフェニンは、テクネチウム-99mとの錯体化など、さまざまな化学反応を受けます。 これらの反応から生成される主な生成物は、テクネチウム-99m-リドフェニンキレートとその不純物(遊離テクネチウム-99mパーテクネテートや加水分解されたテクネチウム-99mなど)です . これらの反応に使用される一般的な試薬には、塩化ナトリウムとアセトニトリルと水の混合物が含まれます .
科学研究への応用
リドフェニンは、肝臓と胆嚢の鮮明な画像を提供できるため、肝胆道研究で広く使用されています。 放射性核種イメージングでは、胆石、胆管閉塞、肝疾患などの肝胆道疾患を診断するために使用されます . この化合物は、放射性医薬品の薬物動態と生体分布を研究する科学研究にも使用されています .
類似化合物との比較
Lidofenin is similar to other iminodiacetic acid derivatives used in hepatobiliary imaging, such as technetium-99m-disofenin and technetium-99m-mebrofenin . lidofenin is unique in its ability to provide high-quality imaging with minimal side effects . Other similar compounds include technetium-99m-arclophenin and technetium-99m-phenida, which have comparable distribution kinetics and imaging capabilities .
特性
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJFMSHHYAZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046389 | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59160-29-1 | |
| Record name | Lidofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59160-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidofenin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




